![molecular formula C14H13BrN2O2 B449533 3-[(2-Bromophenoxy)methyl]benzohydrazide CAS No. 438471-32-0](/img/structure/B449533.png)
3-[(2-Bromophenoxy)methyl]benzohydrazide
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Overview
Description
3-[(2-Bromophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a benzohydrazide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromophenylmethyl chloride. This intermediate is then reacted with benzohydrazide under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzylamines. Substitution reactions can result in a variety of substituted benzohydrazides .
Scientific Research Applications
3-[(2-Bromophenoxy)methyl]benzohydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological membranes, while the benzohydrazide moiety may form hydrogen bonds with target proteins or enzymes. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-[(3-Bromophenoxy)methyl]benzohydrazide: Similar in structure but with the bromine atom in a different position on the phenoxy group.
3-[(4-Bromophenoxy)methyl]benzohydrazide: Another structural isomer with the bromine atom in the para position.
Uniqueness
3-[(2-Bromophenoxy)methyl]benzohydrazide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Biological Activity
3-[(2-Bromophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.
The synthesis of this compound typically involves the reaction of 2-bromophenol with benzyl chloride to form an intermediate that is subsequently reacted with benzohydrazide under basic conditions. This process can be optimized for higher yields in industrial settings, where continuous flow reactors may be employed to ensure consistent quality.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromophenoxy group can interact with biological membranes, while the benzohydrazide moiety may form hydrogen bonds with target proteins or enzymes. These interactions can lead to modulation of biological activities such as enzyme inhibition or receptor binding, which are critical in therapeutic contexts.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on acylhydrazones have shown that substituents on the phenyl ring influence antibacterial activity against resistant strains like MRSA. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Table 1: Antimicrobial Activity Comparison
Compound | MIC (μg/mL) | Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Acylhydrazone Derivative A | 0.06 | >1000 |
Acylhydrazone Derivative B | 0.03 | >1000 |
Note: TBD indicates values that require further research for precise determination.
Anticancer Activity
In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have shown that various hydrazone derivatives exhibit cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances lipophilicity and consequently increases biological activity .
Case Study: Cytotoxicity Evaluation
A study involving a series of hydrazone compounds demonstrated that certain derivatives displayed cytotoxicity comparable to established chemotherapeutics, with IC50 values indicating effective inhibition of cancer cell proliferation. The findings suggest that modifications to the hydrazone structure can significantly impact their therapeutic potential .
Comparison with Related Compounds
This compound can be compared with similar compounds such as 3-[(3-Bromophenoxy)methyl]benzohydrazide and 3-[(4-Bromophenoxy)methyl]benzohydrazide. Each variant exhibits distinct biological activities influenced by the position of the bromine atom on the phenoxy group.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
3-[(3-Bromophenoxy)methyl]benzohydrazide | Low | Moderate |
3-[(4-Bromophenoxy)methyl]benzohydrazide | High | Low |
Properties
IUPAC Name |
3-[(2-bromophenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-12-6-1-2-7-13(12)19-9-10-4-3-5-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXKLQRJLWUDJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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